molecular formula C9H15N5O3 B068943 Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate CAS No. 175205-05-7

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Cat. No. B068943
M. Wt: 241.25 g/mol
InChI Key: VITQTAHZAVYZQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and procedures. For instance, the synthesis of Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate involves specific steps that ensure the stability and purity of the compound (Karczmarzyk et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized using various analytical techniques. For example, the structure of Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate has been determined, revealing details about its planarity and the angles between its constituent planes (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can be complex, involving various intermediates and by-products. Studies on similar compounds, like the synthesis and crystal structure of (E)-2-(7-(3-(Thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, provide insights into such reactions (Lee et al., 2009).

Scientific Research Applications

Ethyl Acetate Production Techniques

Ethyl acetate is widely used as a solvent in paints, coatings, resins, inks, and in the production of fragrances and flavors. The process intensification techniques for ethyl acetate production have been reviewed, highlighting advantages over traditional processes. Techniques such as Reactive Distillation and Pervaporation Assisted Reactive Distillation have shown promise for improving the purity, production rate, and energy efficiency of ethyl acetate production processes. This review presents an in-depth analysis of various process parameters affecting ethyl acetate production, including catalyst choice, reflux ratio, and the influence of different process simulators (Patil & Gnanasundaram, 2020).

Antioxidant Activity Assessment

The critical evaluation of analytical methods used to determine antioxidant activity highlights the importance of such assays in various fields including food engineering, medicine, and pharmacy. The review discusses several tests based on hydrogen atom transfer and electron transfer, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods have been applied successfully in the analysis of antioxidants and determination of antioxidant capacity in complex samples, underscoring the relevance of understanding antioxidant activity for the advancement of scientific research in health and environmental sciences (Munteanu & Apetrei, 2021).

Morpholino Derivatives in Scientific Research

Morpholino oligomers have been explored for their potential to inhibit gene function, offering a method to study gene function in a variety of model organisms. This review examines the successes and limitations of using morpholino oligomers for targeting both maternal and zygotic gene function, presenting morpholinos as a viable tool for rapid and simple gene function studies across different organisms. The findings suggest careful controls are necessary to harness the full potential of morpholinos in genetic research (Heasman, 2002).

properties

IUPAC Name

ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITQTAHZAVYZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408222
Record name Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

CAS RN

175205-05-7
Record name Ethyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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